2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole
Overview
Description
2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains both iodine and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile. The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization . This method provides good to excellent yields and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and catalyst-free reactions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thioethers.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thioethers and other reduced derivatives.
Scientific Research Applications
2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural products
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(Iodomethyl)benzo[d]thiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)benzo[d]thiazole: Lacks the iodomethyl group, affecting its ability to undergo substitution reactions.
2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]thiazole: Similar structure but with bromine instead of iodine, leading to different reactivity and applications
Uniqueness
2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes the compound highly versatile for various applications in research and industry .
Properties
IUPAC Name |
2-(iodomethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3INS/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFAEXWZEUHHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243220 | |
Record name | 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101243220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355612-99-5 | |
Record name | 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355612-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Iodomethyl)-5-(trifluoromethyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101243220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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